2-(Bromomethyl)-3-methyloxirane
Overview
Description
“2-(Bromomethyl)-3-methyloxirane” is an organobromine compound that is also an ether . It is used in the manufacture of pharmaceuticals and crown ethers . It can be employed as an electrophile for various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .
Synthesis Analysis
The synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid involves several steps and has been described in a patent . The method comprises the following steps: the second method comprises the following steps . The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .Molecular Structure Analysis
The structure of a similar compound, 3-bromomethyl-2-chloro-quinoline, has been analyzed. It crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587 (2), b=7.278 (3), c=10.442 (3) Å, a= 83.59 (3)°, b= 75.42 (2)°, g= 77.39 (3)°, Z= 2, V= 471.9 (3)Å3 .Chemical Reactions Analysis
The hydrolysis of a similar compound, 2-bromo-2-methylpropane, has been described . An expeditious and efficient bromomethylation of thiols has been reported, which could be relevant to the reactions of this compound .Scientific Research Applications
Chemical Synthesis and Reactivity
2-(Bromomethyl)-3-methyloxirane is involved in various chemical reactions, showcasing its versatility in chemical synthesis. For instance, 3-(Bromomethyl)dihydrooxazolo[3,2-a]pyridinium bromide undergoes reactions to yield non-aromatic methylidene structures, which can be converted to aromatic oxazolopyridinium cations under superacid conditions. Conversely, its 2-bromomethyl isomer forms only aromatic cations under similar conditions, as evidenced by X-ray diffraction studies (Babaev, Koval’, & Rybakov, 2020). The synthetic procedures for creating 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane highlight the compound's utility in generating structurally diverse molecules (Mekonnen, Westerlund, Havelková, Descomps, & Carlson, 2009).
Role in Polymerization and Material Science
This compound derivatives play a significant role in polymerization and material science. The atom transfer radical polymerization of 3-ethyl-3-(acryloyloxy)methyloxetane, involving this compound, illustrates its potential in creating polymers with specific functionalities and characteristics (Singha, Ruiter, & Schubert, 2005). 2-(Halomethyl)-4,5-diphenyloxazoles, derivatives of this compound, serve as reactive scaffolds in synthetic chemistry, enabling the preparation of various 2-substituted oxazoles, which are useful in the synthesis of complex molecules like Oxaprozin (Patil & Luzzio, 2016).
Spectroscopic and Structural Investigations
Spectroscopic studies of 4-bromomethyl-5-methyl-1,3-dioxol-2-one and 4,5-bis(bromomethyl)-1,3-dioxol-2-one, related to this compound, reveal detailed insights into the molecular structure, electron density distribution, and reactive centers of these molecules. Such investigations are crucial for understanding the chemical behavior and properties of these compounds (Carthigayan, Arjunan, Anitha, Periandy, & Mohan, 2014).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that brominated compounds can participate in various chemical reactions, including addition and elimination reactions . In the case of addition reactions, bromine atoms can be added to a double bond in a molecule, forming a cyclic halonium ion intermediate . In elimination reactions, a molecule of HBr can be eliminated from the compound, resulting in the formation of a double bond .
Biochemical Pathways
Brominated compounds can potentially disrupt various cellular processes and biochemical pathways .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties, including absorption from the intestines, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
Brominated compounds can potentially cause various cellular changes, including dna damage .
Safety and Hazards
The safety data sheet for a similar compound indicates that it is classified as having acute toxicity (oral), skin irritation, short-term (acute) aquatic hazard, and long-term (chronic) aquatic hazard . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .
Future Directions
The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using three successive direct lithiations and a bromination reaction starting from thiophene has been reported . This four-step protocol starting from thiophene achieved an overall yield of 47% . The development of analogs of thalidomide was precipitated by the discovery of the anti-angiogenic and anti-inflammatory properties of the drug .
Properties
IUPAC Name |
2-(bromomethyl)-3-methyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIAICRRFHSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508647 | |
Record name | 2-(Bromomethyl)-3-methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-09-2 | |
Record name | 2-(Bromomethyl)-3-methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-3-methyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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